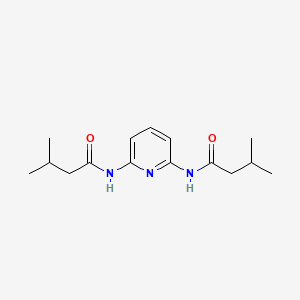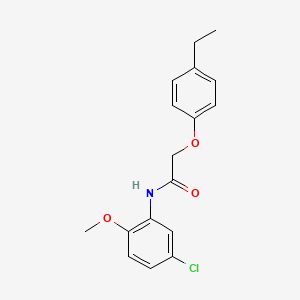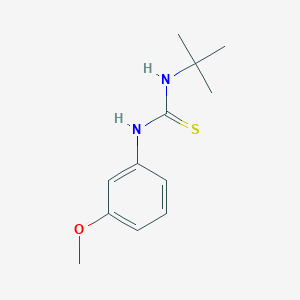
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methylbenzamide, commonly known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It is a chemical compound with potential therapeutic uses in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction.
Wirkmechanismus
L-741,626 works by selectively blocking the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is widely distributed in the brain. It is involved in various physiological processes, including motor control, reward, and cognition. By blocking the dopamine D2 receptor, L-741,626 can modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of L-741,626 depend on the specific neurological disorder being treated. Some of the effects of L-741,626 are as follows:
- Schizophrenia: L-741,626 can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. It can also improve negative symptoms, such as apathy and social withdrawal.
- Parkinson's disease: L-741,626 can improve motor function in individuals with Parkinson's disease. It can reduce tremors, rigidity, and bradykinesia.
- Addiction: L-741,626 can reduce drug-seeking behavior in individuals with addiction. It can also reduce the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
L-741,626 has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
- Selective: L-741,626 is a selective antagonist of the dopamine D2 receptor. It does not interact with other receptors, which makes it a useful tool for studying the dopamine D2 receptor.
- Potent: L-741,626 is a potent antagonist of the dopamine D2 receptor. It has a high affinity for the receptor, which makes it effective at blocking its activity.
- Versatile: L-741,626 can be used in various lab experiments to study the dopamine D2 receptor. It can be used in in vitro and in vivo experiments.
Limitations:
- Specificity: L-741,626 is specific to the dopamine D2 receptor. It cannot be used to study other receptors or neurotransmitters.
- Toxicity: L-741,626 can be toxic at high doses. Care should be taken when using it in lab experiments.
- Cost: L-741,626 can be expensive to purchase. This may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of L-741,626. Some of these are as follows:
- Development of new therapeutic uses: L-741,626 may have potential therapeutic uses in other neurological disorders, such as Huntington's disease and Tourette syndrome.
- Development of new analogs: New analogs of L-741,626 may be developed to improve its potency and selectivity.
- Study of long-term effects: The long-term effects of L-741,626 on the dopamine D2 receptor and other neurotransmitter systems should be studied to determine its safety and efficacy.
- Study of drug interactions: The interactions of L-741,626 with other drugs should be studied to determine its potential for drug-drug interactions.
Synthesemethoden
L-741,626 can be synthesized using various methods, including the following:
- The first method involves the condensation of N-methyl-4-piperidone with 3,4-dihydro-2(1H)-isoquinolinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with 4-chlorobenzoyl chloride to obtain L-741,626.
- The second method involves the reaction of N-methyl-4-piperidone with 3,4-dihydro-2(1H)-isoquinolinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reacted with 4-chlorobenzoyl chloride to obtain L-741,626.
Wissenschaftliche Forschungsanwendungen
L-741,626 has been extensively studied for its potential therapeutic uses in the treatment of various neurological disorders. Some of the scientific research applications of L-741,626 are as follows:
- Schizophrenia: L-741,626 has been shown to have antipsychotic effects in animal models of schizophrenia. It works by blocking the dopamine D2 receptor, which is believed to be overactive in individuals with schizophrenia.
- Parkinson's disease: L-741,626 has been shown to improve motor function in animal models of Parkinson's disease. It works by blocking the dopamine D2 receptor, which is believed to be underactive in individuals with Parkinson's disease.
- Addiction: L-741,626 has been shown to reduce drug-seeking behavior in animal models of addiction. It works by blocking the dopamine D2 receptor, which is believed to be involved in the reward pathway of the brain.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-18(21)16-8-6-14(7-9-16)12-20-11-10-15-4-2-3-5-17(15)13-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSVQYHWEKTJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)



![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)

